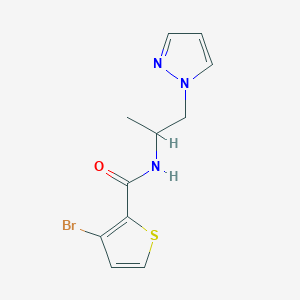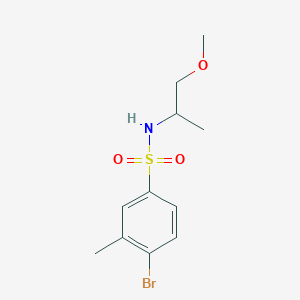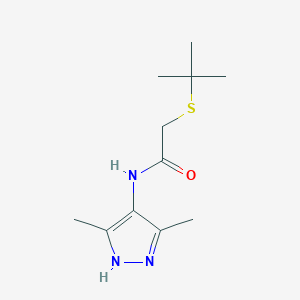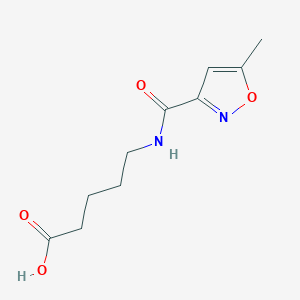![molecular formula C10H8ClNO3S B14903322 Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a thieno[3,2-c]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate typically involves a multi-step process. One common method starts with the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thieno[3,2-c]pyridine core. This intermediate is then chlorinated using thionyl chloride to introduce the chlorine atom at the 3-position. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4-position can be reduced to form the corresponding alcohol.
Oxidation Reactions: The thieno[3,2-c]pyridine core can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyridines with different functional groups at the 3-position.
Reduction Reactions: The major product is the corresponding alcohol derivative.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups on the thienopyridine core.
Applications De Recherche Scientifique
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-c]quinoline-2-carboxylic acid derivatives: These compounds share a similar core structure but differ in the functional groups attached to the core.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar thienopyridine core but with different substituents and biological activities.
Uniqueness
Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 3-position and ester group at the 6-position make it a versatile intermediate for further functionalization and optimization in drug development .
Propriétés
Formule moléculaire |
C10H8ClNO3S |
|---|---|
Poids moléculaire |
257.69 g/mol |
Nom IUPAC |
ethyl 3-chloro-4-oxo-5H-thieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO3S/c1-2-15-10(14)6-3-7-8(9(13)12-6)5(11)4-16-7/h3-4H,2H2,1H3,(H,12,13) |
Clé InChI |
XTPGPKUDPMLKOJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=CS2)Cl)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)

![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)




![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)




![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)
